1-(3-Pyrazol-1-ylphenyl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
The synthesis of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride typically involves the following steps:
Cyclocondensation: The formation of the pyrazole ring can be achieved through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Substitution Reactions:
Industrial Production: Industrial production methods may involve large-scale cyclocondensation and substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts to modify the pyrazole ring.
Substitution: Substitution reactions with aryl halides can introduce different functional groups onto the pyrazole ring.
Major Products: These reactions can yield a variety of substituted pyrazoles, which can be further utilized in different applications.
Scientific Research Applications
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride can be compared with other similar compounds:
Properties
Molecular Formula |
C11H15Cl2N3 |
---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
1-(3-pyrazol-1-ylphenyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9(12)10-4-2-5-11(8-10)14-7-3-6-13-14;;/h2-9H,12H2,1H3;2*1H |
InChI Key |
YQLZSFDAGGMMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CC=N2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.